FURFURYL N-(3,4-DICHLOROPHENYL)CARBAMATE
Description
Furfuryl N-(3,4-dichlorophenyl)carbamate is a synthetic carbamate compound characterized by a furfuryloxy group linked to a carbamate moiety, which is further substituted with a 3,4-dichlorophenyl ring. Carbamates are widely recognized for their pesticidal properties, primarily functioning as acetylcholinesterase inhibitors. Applications of this compound likely align with other agrochemicals, targeting insect or fungal pests, though further research is needed to confirm its exact biological role.
Properties
IUPAC Name |
furan-2-ylmethyl N-(3,4-dichlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c13-10-4-3-8(6-11(10)14)15-12(16)18-7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYBKCHVIVAXFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FURFURYL N-(3,4-DICHLOROPHENYL)CARBAMATE typically involves the reaction of furfuryl alcohol with 3,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
FURFURYL N-(3,4-DICHLOROPHENYL)CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furfural derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
FURFURYL N-(3,4-DICHLOROPHENYL)CARBAMATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of FURFURYL N-(3,4-DICHLOROPHENYL)CARBAMATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carbamate Derivatives
The carbamate functional group (-OCONH-) is shared across pesticidal agents, but structural variations significantly influence activity. For example:
- Furfuryl N-(3,4-dichlorophenyl)carbamate vs. Linuron Metabolites (): Linuron, a phenylurea herbicide, metabolizes into N-(3,4-dichlorophenyl)-N´-methylurea and N-(3,4-dichlorophenyl)urea.
Urea Derivatives
Urea-based compounds (e.g., Linuron metabolites) share the 3,4-dichlorophenyl moiety but differ in their mode of action. Ureas typically inhibit photosynthesis in plants, whereas carbamates target nervous systems in insects. The metabolic breakdown of both classes produces 3,4-dichloroaniline, a toxic aromatic amine linked to environmental concerns .
Benzoylurea Insecticides ()
Compounds like diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and fluazuron are benzoylurea derivatives. Unlike carbamates, benzoylureas inhibit chitin synthesis, making them effective against arthropods. The trifluoromethyl and chloropyridinyl groups in fluazuron enhance target specificity but may reduce solubility compared to the furfuryl group in the target compound .
Heterocyclic Derivatives ()
Several compounds in feature quinazoline, quinoline, or pyrimidine heterocycles appended to the 3,4-dichlorophenyl-indazole core. For instance:
- Compound 1 (quinazolin-4-amine derivative) includes a trifluoromethyl group, which likely boosts potency but decreases water solubility.
These heterocycles may enhance binding to enzymes or receptors through π-π stacking or hydrogen bonding, diverging from the carbamate’s acetylcholinesterase inhibition mechanism .
Research Findings and Data
Table 1: Structural and Functional Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
